Cas no 101759-74-4 ((2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid)
(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)-
- (S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid
- N-Boc-(S)-2-(MethylaMino)butyric acid
- Boc-N-methyl-L-2-aminobutyric acid
- (2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
- Boc-MeAbu(2)-OH
- SCHEMBL1162878
- QIXDRLIEARGEQY-ZETCQYMHSA-N
- DB-255645
- (S)-2-(tert-butoxycarbonyl-methyl-amino)-butyric acid
- DTXSID601173505
- 101759-74-4
- (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid
- CS-0186157
- (2S)-2-[(TERT-BUTOXYCARBONYL)(METHYL)AMINO]BUTANOIC ACID
- (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]butanoic acid
- EN300-1589375
- (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
- (S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoicacid
- AKOS025146915
- DS-8416
- (S)-2-(tert-butoxycarbonyl(methyl)amino)butanoic acid
- MFCD17215563
- BEA75974
- C71082
-
- MDL: MFCD17215563
- Inchi: InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1
- InChI Key: QIXDRLIEARGEQY-ZETCQYMHSA-N
- SMILES: CC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 217.13147
- Monoisotopic Mass: 217.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 75.63
(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT975-250mg |
(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid |
101759-74-4 | 95+% | 250mg |
993CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT975-1g |
(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid |
101759-74-4 | 95+% | 1g |
2630CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT975-100mg |
(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid |
101759-74-4 | 95+% | 100mg |
473CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S23300-1g |
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid |
101759-74-4 | 1g |
¥1436.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S23300-250mg |
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid |
101759-74-4 | 250mg |
¥576.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S23300-100mg |
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid |
101759-74-4 | 100mg |
¥286.0 | 2021-09-07 | ||
| Chemenu | CM133431-1g |
(S)-2-((tert-butoxycarbonyl)(methyl)amino)butanoic acid |
101759-74-4 | 95% | 1g |
$224 | 2021-06-09 | |
| Chemenu | CM133431-5g |
(S)-2-((tert-butoxycarbonyl)(methyl)amino)butanoic acid |
101759-74-4 | 95% | 5g |
$681 | 2021-06-09 | |
| Apollo Scientific | OR452097-500mg |
N-Boc-(S)-2-(methylamino)butyric acid |
101759-74-4 | 97% | 500mg |
£144.00 | 2024-07-21 | |
| Apollo Scientific | OR452097-1g |
N-Boc-(S)-2-(methylamino)butyric acid |
101759-74-4 | 97% | 1g |
£81.00 | 2025-08-07 |
(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Suppliers
(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on (2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
Introduction to (2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic Acid (CAS No. 101759-74-4)
(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid, with the CAS number 101759-74-4, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, belonging to the class of amino acids with protective groups, plays a crucial role in synthetic chemistry and drug design. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of peptidomimetics and protease inhibitors.
The< strong>tert-butoxy carbonyl (Boc) group in its structure is a key feature that provides stability and protection during synthetic processes. This protecting group is widely used in organic synthesis to shield the amino group during various chemical reactions, ensuring that the desired transformation occurs at the intended site. The< strong>methylamino moiety further enhances its utility as a building block for more intricate molecular architectures. The presence of the< strong>butanoic acid backbone gives the compound a specific polarity and reactivity profile, making it suitable for applications in drug discovery and molecular biology.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target specific biological pathways. Among these pathways, proteases have been extensively studied due to their involvement in various physiological and pathological processes. Protease inhibitors are particularly important in treating conditions such as cancer, inflammation, and infectious diseases. The< strong>(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid serves as a versatile scaffold for designing such inhibitors, thanks to its ability to mimic natural amino acid sequences while incorporating additional functional groups that enhance binding affinity and selectivity.
One of the most compelling aspects of this compound is its role in peptidomimetic chemistry. Peptidomimetics are synthetic analogs of natural peptides that aim to retain their biological activity while overcoming limitations such as poor oral bioavailability and susceptibility to enzymatic degradation. The< strong>Boc-protected methylamino group allows for controlled modification and functionalization, enabling researchers to fine-tune the properties of peptidomimetics for optimal biological activity. This has led to the development of novel compounds with improved pharmacokinetic profiles and reduced side effects.
The pharmaceutical industry has also leveraged this compound in the synthesis of protease inhibitors. Proteases are enzymes that catalyze the hydrolysis of peptide bonds, playing a critical role in various biological processes. Inhibiting these enzymes can disrupt pathogenic mechanisms and provide therapeutic benefits. For instance, matrix metalloproteinases (MMPs) are involved in tissue degradation and are implicated in conditions such as cancer metastasis and rheumatoid arthritis. Small-molecule inhibitors derived from< strong>(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid have shown promise in preclinical studies as potential treatments for these diseases.
Advances in computational chemistry have further enhanced the utility of this compound. High-throughput virtual screening techniques allow researchers to rapidly evaluate large libraries of compounds for their potential binding to target proteins. The structural features of< strong>(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid, including its chiral center and protecting groups, make it an ideal candidate for such screens. By leveraging computational methods, scientists can identify lead compounds that exhibit high affinity for specific protease targets, thereby accelerating the drug discovery process.
In addition to its applications in drug development, this compound has found utility in biochemical research. Its role as a substrate or inhibitor analog has been explored in studies aimed at understanding enzyme mechanisms and developing new diagnostic tools. For example, kinetic studies using labeled derivatives of< strong>(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid have provided insights into the catalytic efficiency and specificity of various proteases. These findings contribute to a deeper understanding of biological pathways and can inform the design of more effective therapeutic strategies.
The synthesis of< strong>(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid itself is a testament to the advancements in synthetic organic chemistry. Modern methodologies allow for efficient stereoselective synthesis, ensuring high enantiomeric purity which is crucial for biological activity. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to produce this compound with high yields and minimal racemization. These synthetic strategies not only facilitate research but also pave the way for scalable production methods necessary for commercial applications.
The future prospects of this compound are promising, with ongoing research exploring its potential applications beyond traditional pharmaceuticals. For instance, its structural motifs could be adapted for use in materials science, where peptidomimetics are being investigated for their properties as self-assembling polymers or molecular recognition elements. Additionally, advances in nanotechnology may enable the integration of< strong>(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid-based compounds into drug delivery systems, enhancing targeted therapy and improving patient outcomes.
In conclusion,< strong>(2S)-2-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid (CAS No. 101759-74-4) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features make it an invaluable tool for synthesizing complex molecules, particularly protease inhibitors and peptidomimetics. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, this compound will undoubtedly remain at the forefront of chemical biology and drug discovery efforts.
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